2-{[5-(4-chlorophenyl)-3-isoxazolyl]carbonyl}-1,2,3,4-tetrahydroisoquinoline -

2-{[5-(4-chlorophenyl)-3-isoxazolyl]carbonyl}-1,2,3,4-tetrahydroisoquinoline

Catalog Number: EVT-4594468
CAS Number:
Molecular Formula: C19H15ClN2O2
Molecular Weight: 338.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(−)-N-{2-[(R)-3-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)piperidino]ethyl}-4-fluorobenzamide (YM758)

Compound Description: YM758 is a novel “funny” If current channel (If channel) inhibitor. It was being developed as a treatment for stable angina and atrial fibrillation but exhibited extensive accumulation and long-term retention in the eyeballs of nonalbino rats and the thoracic aorta of albino/nonalbino rats after a single oral administration. []

6,7-Dimethoxy-2-[(3R)-piperidin-3-ylcarbonyl]-1,2,3,4-tetrahydroisoquinoline (YM-252124)

Compound Description: YM-252124 is a major metabolite of YM758. It was found to be a substrate for the human organic cation transporter 2 (hOCT2) and rat organic cation transporter 2 (rOct2), suggesting its potential involvement in renal excretion. [] It also demonstrated significant retention in the uvea of rat eyeballs alongside the parent compound YM758. []

(5R)-5-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)carbonyl]piperidin-2-one (YM-385459)

Compound Description: YM-385459 is a metabolite of YM758 identified in human urine and plasma after oral administration of the parent compound. []

N-(4-fluorobenzoyl)glycine (YM-385461)

Compound Description: YM-385461 is a metabolite of YM758 detected in human plasma, but not in urine. It's suggested that YM-385461, a derivative of p-aminohippuric acid, undergoes renal secretion via hOAT1/rOat1. []

S 55746 ((S)-N-(4-hydroxyphenyl)-3-(6-(3-(morpholinomethyl)-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)benzo[d][1,3]dioxol-5-yl)-N-phenyl-5,6,7,8-tetrahydroindolizine-1-carboxamide)

Compound Description: S 55746 is a new selective Bcl-2 (B-cell lymphoma 2) inhibitor being investigated as a potential anticancer agent. It demonstrated nonlinear pharmacokinetics in humans, exhibiting both dose and time dependencies. [, ]

1-N-(3'-hydroxypropyl)-6-methyluracil (1) and 1-N-(3'-hydroxypropyl)-5,6-tetramethyleneuracil (2)

Compound Description: These are newly synthesized uracil acyclonucleosides that demonstrated competitive inhibition of dTMP and dGMP synthesis in human neurofibrosarcoma and ovarian cancer. []

1-(4-chlorophenyl)-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline (3), 1-(2,3-dichlorophenyl)-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline (4), and 1-(3-methoxyphenyl)-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline (5)

Compound Description: These are 1,2,3,4-tetrahydroisoquinoline derivatives that exhibited a mixed type of inhibition of dTMP and dGMP synthesis, primarily in neurofibrosarcoma. []

3-(4-[4-([1-(2-chlorophenyl)ethoxy]carbonyl amino)-3-methyl-5-isoxazolyl]benzylsulfanyl)propanoic acid (Ki16425)

Compound Description: Ki16425 is a subtype-selective antagonist for EDG-family lysophosphatidic acid receptors, particularly effective against LPA1 and LPA3. It showed efficacy in inhibiting LPA-induced responses, including DNA synthesis and cell migration. [, ]

Properties

Product Name

2-{[5-(4-chlorophenyl)-3-isoxazolyl]carbonyl}-1,2,3,4-tetrahydroisoquinoline

IUPAC Name

[5-(4-chlorophenyl)-1,2-oxazol-3-yl]-(3,4-dihydro-1H-isoquinolin-2-yl)methanone

Molecular Formula

C19H15ClN2O2

Molecular Weight

338.8 g/mol

InChI

InChI=1S/C19H15ClN2O2/c20-16-7-5-14(6-8-16)18-11-17(21-24-18)19(23)22-10-9-13-3-1-2-4-15(13)12-22/h1-8,11H,9-10,12H2

InChI Key

GEAVKQDLJVIUKI-UHFFFAOYSA-N

SMILES

C1CN(CC2=CC=CC=C21)C(=O)C3=NOC(=C3)C4=CC=C(C=C4)Cl

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(=O)C3=NOC(=C3)C4=CC=C(C=C4)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.